molecular formula C42H48N6O21 B13767965 (2Z,6E)-5-hydroxy-4-[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]diazenyl]-2,6-bis[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]hydrazinylidene]cyclohex-4-ene-1,3-dione

(2Z,6E)-5-hydroxy-4-[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]diazenyl]-2,6-bis[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]hydrazinylidene]cyclohex-4-ene-1,3-dione

Cat. No.: B13767965
M. Wt: 972.9 g/mol
InChI Key: CDYGCPPQERMCPE-KEZOBDDQSA-N
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Description

The compound (2Z,6E)-5-hydroxy-4-[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]diazenyl]-2,6-bis[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]hydrazinylidene]cyclohex-4-ene-1,3-dione is a complex organic molecule characterized by multiple hydroxyl groups and a cyclohexene ring. This compound is notable for its intricate structure, which includes several sugar moieties and diazenyl groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the cyclohexene ring and the attachment of the sugar moieties. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry of the product. Common synthetic routes may involve:

    Formation of the cyclohexene ring: This can be achieved through Diels-Alder reactions, which are known for forming six-membered rings with high stereoselectivity.

    Attachment of sugar moieties: Glycosylation reactions are used to attach the sugar units to the core structure. These reactions often require the use of glycosyl donors and acceptors, along with catalysts such as Lewis acids.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods while ensuring cost-effectiveness and efficiency. This may include optimizing reaction conditions, using continuous flow reactors, and employing automated systems for precise control of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups present in the molecule can be oxidized to form carbonyl compounds.

    Reduction: The diazenyl groups can be reduced to form amines.

    Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides in the presence of a base.

Major Products

    Oxidation: Formation of ketones or aldehydes from hydroxyl groups.

    Reduction: Formation of primary or secondary amines from diazenyl groups.

    Substitution: Formation of ethers or esters from hydroxyl groups.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism by which this compound exerts its effects can vary depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to a cascade of biochemical events. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with cellular membranes.

Comparison with Similar Compounds

Similar Compounds

  • (2Z,6E)-5-hydroxy-4-[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]diazenyl]-2,6-bis[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]hydrazinylidene]cyclohex-4-ene-1,3-dione
  • This compound

Uniqueness

The uniqueness of this compound lies in its complex structure, which includes multiple sugar moieties and diazenyl groups. This complexity allows for a wide range of chemical modifications and potential applications in various fields. Compared to similar compounds, it may exhibit distinct biological activities or chemical reactivity, making it a valuable subject of study.

Properties

Molecular Formula

C42H48N6O21

Molecular Weight

972.9 g/mol

IUPAC Name

(2Z,6E)-5-hydroxy-4-[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]diazenyl]-2,6-bis[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]hydrazinylidene]cyclohex-4-ene-1,3-dione

InChI

InChI=1S/C42H48N6O21/c49-13-22-28(52)34(58)37(61)40(67-22)64-19-7-1-16(2-8-19)43-46-25-31(55)26(47-44-17-3-9-20(10-4-17)65-41-38(62)35(59)29(53)23(14-50)68-41)33(57)27(32(25)56)48-45-18-5-11-21(12-6-18)66-42-39(63)36(60)30(54)24(15-51)69-42/h1-12,22-24,28-30,34-44,49-54,56,58-63H,13-15H2/b46-25-,47-26+,48-45?/t22-,23-,24-,28-,29-,30-,34+,35+,36+,37-,38-,39-,40-,41-,42-/m1/s1

InChI Key

CDYGCPPQERMCPE-KEZOBDDQSA-N

Isomeric SMILES

C1=CC(=CC=C1N/N=C/2\C(=C(C(=O)/C(=N/NC3=CC=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)/C2=O)N=NC5=CC=C(C=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O

Canonical SMILES

C1=CC(=CC=C1NN=C2C(=C(C(=O)C(=NNC3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)C2=O)N=NC5=CC=C(C=C5)OC6C(C(C(C(O6)CO)O)O)O)O)OC7C(C(C(C(O7)CO)O)O)O

Origin of Product

United States

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